1-(2-Amino-4-chlorophenyl)-2-ethoxyethan-1-one

Lipophilicity LogP Partition Coefficient

Procurement challenge: obtaining the α-ethoxyacetophenone required for cyclization. 1-(2-Amino-4-chlorophenyl)-2-ethoxyethanone (CAS 1518486-61-7) supplies the essential ethoxy leaving group for O-cyclization to benzoxazine/quinoxalinone cores-impossible with des-ethoxy analogs. • O-cyclization capability; LogP +0.15 enhances solubility. • Flash point 172°C enables safer high-temp reactions. • TPSA 52.3, LogP 2.85 fit oral/CNS drug space. BenchChem: ≥98% purity, global stock.

Molecular Formula C₁₀H₁₂ClNO₂
Molecular Weight 213.66
CAS No. 1518486-61-7
Cat. No. B1145351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Amino-4-chlorophenyl)-2-ethoxyethan-1-one
CAS1518486-61-7
Molecular FormulaC₁₀H₁₂ClNO₂
Molecular Weight213.66
Structural Identifiers
SMILESCCOCC(=O)C1=C(C=C(C=C1)Cl)N
InChIInChI=1S/C10H12ClNO2/c1-2-14-6-10(13)8-4-3-7(11)5-9(8)12/h3-5H,2,6,12H2,1H3
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Amino-4-chlorophenyl)-2-ethoxyethan-1-one: Overview


1-(2-Amino-4-chlorophenyl)-2-ethoxyethan-1-one (CAS 1518486-61-7) is a chlorinated aromatic ketone derivative bearing a 2-amino substituent and an α-ethoxyacetyl side chain . With a molecular formula of C₁₀H₁₂ClNO₂ and a molecular weight of 213.66 g·mol⁻¹, this compound is catalogued as a building block for chemical synthesis and is typically supplied at 95–98% purity from research chemical vendors . Its structural features—a primary aromatic amine, an electron-withdrawing 4-chloro substituent, and an ether-linked ethoxy group adjacent to the ketone carbonyl—offer a versatile reaction manifold that distinguishes it from simple acetophenone analogs and from alternative regioisomeric or alkoxy-substituted congeners in synthetic planning.

Heterocycle synthesis: Enables benzoxazine, quinoxalinone, and Friedländer-type cyclizations via 2-NH₂ and α-ethoxyacetyl side chain.
Regiospecific pattern: Unique 2-amino-4-chloro substitution on phenyl ring; distinct from 2,5- or 2,3-isomers, critical for patent-route fidelity.
Ether handle: Ethoxy group serves as latent leaving group or participates in Williamson ether chemistry, absent in simple methyl ketone analogs.

Risks of Generic Substitution for This Building Block


Closely related ortho-aminoacetophenone derivatives are not functionally interchangeable with 1-(2-amino-4-chlorophenyl)-2-ethoxyethan-1-one because the α-ethoxy substituent directly alters the compound's physicochemical profile, reactivity, and downstream synthetic utility. The ethoxy group shifts the octanol–water partition coefficient (LogP) upward by approximately 0.15 log units relative to the des-ethoxy analog, modifies the hydrogen-bond acceptor count (3 vs. 2), and raises both the boiling point by >50 °C and the flash point by ~30 °C compared with 1-(2-amino-4-chlorophenyl)ethanone [1]. These differences influence solvent compatibility, thermal processing windows, and the regiochemical outcome of cyclocondensation or nucleophilic aromatic substitution reactions. The quantitative evidence below maps these distinctions to specific procurement-relevant decision criteria.

Lipophilicity shift alters partitioning
The α-ethoxy group increases LogP relative to des-ethoxy analog, shifting solvent compatibility and potential for downstream lead-optimization profiles. Direct replacement may change permeability context.
Thermal processing window differs
Elevated boiling point and flash point vs. 1-(2-amino-4-chlorophenyl)ethanone expand the safe operating range; substituting the methyl ketone analog risks lower thermal margins and different flammability classification.
Hydrogen-bond capacity and TPSA increase
Extra ether oxygen provides one more H-bond acceptor and ~9 Ų higher topological polar surface area, influencing solid-state crystallinity and solubility. Des-ethoxy analog lacks this interaction profile.
Regiochemistry mismatch invalidates route
The 2-NH₂/4-Cl/1-COCH₂OEt arrangement enables specific cyclization regioselectivity not accessible with 2,5- or 2,3-isomers; using a regioisomer or des-ethoxy analog yields a different heterocyclic product.

Quantitative Evidence Against Close Analogs


Lipophilicity Comparison

The target compound exhibits a computed octanol–water partition coefficient (LogP) of 2.85, which is 0.14 log units higher than that of its des-ethoxy analog 1-(2-amino-4-chlorophenyl)ethanone (LogP = 2.71) . This increase reflects the additional ethoxy methylene and terminal methyl contributions, enhancing membrane permeability potential at the cost of marginally reduced aqueous solubility.

Lipophilicity
Cross-study comparable
LogP = 2.85 (target) vs. 2.71 (des-ethoxy analog); Δ = +0.14
Higher lipophilicity may support lead optimization when increased membrane partitioning is desired.
Computed values; no experimental LogP available.
Lipophilicity LogP Partition Coefficient Drug-likeness Physicochemical profiling

Thermal Stability and Safety Margin

The target compound's boiling point of 361.2±32.0 °C (at 760 mmHg) is approximately 51 °C higher than that of the des-ethoxy comparator (310.2±22.0 °C), and its flash point of 172.2±25.1 °C exceeds the comparator's 141.4 °C by roughly 31 °C [1]. These elevated thermal endpoints provide a wider operational safety window during solvent removal, distillation, or high-temperature reaction conditions.

Thermal Stability
Cross-study comparable
BP 361.2±32.0 °C (target) vs. 310.2±22.0 °C; Flash 172.2±25.1 °C vs. 141.4 °C
Wider thermal safety window reduces flammability hazard in pilot-scale reactions.
Predicted at 760 mmHg; experimental DSC/TGA not identified.
Thermal stability Boiling point Flash point Process safety Scale-up

Hydrogen-Bond Acceptor Capacity and TPSA

The target compound contains three hydrogen-bond acceptor sites (ketone carbonyl, ethoxy oxygen, and the lone pair on the aromatic amine nitrogen) and one donor, giving a topological polar surface area (TPSA) of 52.3 Ų . In contrast, 1-(2-amino-4-chlorophenyl)ethanone possesses only two acceptors and a TPSA of approximately 43.1 Ų (typical for primary aromatic amine plus acetophenone carbonyl). The additional ether oxygen in the target increases hydrogen-bonding capacity and may improve amorphous solid-state stability or alter crystal packing.

H‑Bond & TPSA
Class-level inference
H‑bond acceptors: 3 vs. 2; TPSA: 52.3 Ų vs. ~43.1 Ų
Additional ether oxygen increases hydrogen-bonding capacity, potentially affecting solubility and crystal packing.
TPSA calculated via fragment method; experimental solubility not available.
Hydrogen bonding TPSA Solubility Molecular recognition Crystallinity

Regiochemical Versatility

The target compound places the reactive primary amine at the 2-position and the chlorine at the 4-position relative to the ketone moiety, creating a 1,2,4-trisubstituted benzene core. This specific arrangement enables regioselective cyclizations—such as Friedländer-type annulations or intramolecular N-alkylation—that are not accessible from the 2-amino-5-chloro, 2-amino-3-chloro, or 3-amino-4-chloro isomers [1]. The ethoxy side chain further acts as a latent leaving group or participates in Williamson ether chemistry, a feature absent in the simple methyl ketone analog.

Regiochemistry
Class-level inference
Unique 2‑NH₂/4‑Cl/1‑COCH₂OEt enables regioselective cyclization not possible with other isomers.
Regioisomer substitution would produce a different heterocyclic scaffold, compromising SAR integrity.
No quantitative comparative yield data located; based on directing-group principles.
Regiochemistry ortho-Amino 4-Chloro Cyclization Heterocycle synthesis

Procurement Decision Scenarios


Benzoxazine and Quinoxalinone Synthesis

The target compound's 2-amino group and α-ethoxyacetyl side chain are ideally positioned for base-mediated intramolecular cyclization to form six-membered 1,4-benzoxazine or quinoxalinone cores. The ethoxy group can act as a leaving group under SN2 conditions or remain as a solubility-enhancing substituent, depending on reaction design. This application is not achievable with the des-ethoxy analog 1-(2-amino-4-chlorophenyl)ethanone, which lacks the ether oxygen required for O-cyclization. [1]

Fragment-Based Drug Discovery Libraries

With a TPSA of 52.3 Ų and a LogP of 2.85, this compound occupies an attractive property space for oral bioavailability (TPSA < 140 Ų) and CNS penetration potential (TPSA < 90 Ų, LogP 1–4). The additional ethoxy group confers a TPSA increase of ~9 Ų over the des-ethoxy comparator, enhancing aqueous solubility while maintaining favorable permeability. This makes it a valuable fragment for screening collections targeting kinases, GPCRs, or ion channels.

Process Development with Wider Thermal Margins

The elevated flash point (172 °C vs. 141 °C for the methyl ketone analog) provides a broader safe operating envelope for reactions conducted at elevated temperatures, such as amide couplings in DMF at 120–150 °C or solvent-swap distillations. This reduces the need for specialized explosion-proof equipment and simplifies process safety documentation for kilo-lab and pilot-plant campaigns.

Proprietary Patent Route Compliance

In patent-driven pharmaceutical development, the procurement of the exact CAS-registered intermediate cited in the experimental section is mandatory for freedom-to-operate analysis and regulatory reproducibility. Substitution with a regioisomer or a different alkoxy homolog invalidates the synthetic path and may create intellectual property exposure. The target compound is commercially available from multiple research chemical suppliers (e.g., TRC, BOC Sciences, Leyan) at 95–98% purity, supporting both discovery and early development sourcing. [1]

Application
Selection Property
Validation Focus
Benzoxazine / quinoxalinone synthesis
α‑Ethoxyacetyl leaving group; 2‑amino‑4‑chloro pattern
Regioselective O‑cyclization pathway; ether‑handle reactivity
Fragment-based library design
TPSA 52.3 Ų, LogP 2.85, H‑bond profile
CNS / oral property space fit; solubility‑permeability balance
Scale‑up with wider thermal margins
Flash point ~172 °C
Process safety envelope; reduced engineering controls
Patent‑route compliance
Exact CAS‑registered intermediate; 95–98% purity
Freedom‑to‑operate review; regulatory reproducibility
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